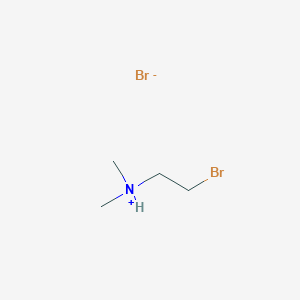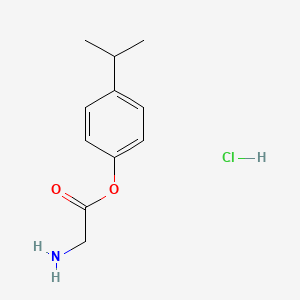
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate is a chemical compound with the molecular formula C11H14ClNO2.xH2O . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including tetrabenazine, which is used to treat hyperkinetic movement disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate typically involves the following steps :
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and ethyl formate.
Reaction Conditions: The reaction is carried out under nitrogen protection at 60°C for 24 hours to form N-(3,4-dimethoxyphenethyl)formamide.
Purification: The crude product is then purified by recrystallization using isopropanol and activated carbon to obtain the final product.
Industrial Production Methods
In industrial settings, the production process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of tetrabenazine, a drug used to treat hyperkinetic movement disorders.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate involves its interaction with specific molecular targets and pathways. In the synthesis of tetrabenazine, the compound undergoes enzymatic transformations to produce active metabolites that inhibit vesicular monoamine transporter 2 (VMAT2), reducing the release of neurotransmitters like dopamine .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxyisoquinoline
- 3,4-Dimethoxyphenethylamine
Uniqueness
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate is unique due to its specific structural features and reactivity. Its methoxy groups and dihydroisoquinoline core make it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry .
Propiedades
IUPAC Name |
6,7-dimethoxy-3,4-dihydroisoquinoline;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH.H2O/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;;/h5-7H,3-4H2,1-2H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIADTTZNFVBJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)OC.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-oxo-5-propan-2-yl-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B7885234.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7885246.png)







![6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7885298.png)



![2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B7885348.png)
